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Executive Summary

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets
the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune
checkpoint inhibitor. By blocking the interaction of TIGIT with its ligands, primarily CD155
(PVR), ociperlimab aims to reinvigorate the anti-tumor immune response mediated by T cells
and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the target
validation for ociperlimab in solid tumors, consolidating preclinical data, clinical trial results, and
detailed experimental methodologies. The evidence presented herein supports TIGIT as a
promising therapeutic target in oncology and details the scientific foundation for the clinical
development of ociperlimab.

Introduction to TIGIT: Anh Emerging Immune
Checkpoint

TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells,
regulatory T cells (Tregs), and NK cells.[1][2] In the tumor microenvironment, TIGIT interacts
with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells
and antigen-presenting cells.[1] This interaction triggers downstream inhibitory signaling,
leading to T-cell exhaustion and dampened anti-tumor immunity.[2][3] TIGIT competes with the
co-stimulatory receptor CD226 (DNAM-1) for binding to the same ligands, further shifting the
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balance towards immunosuppression.[4] The rationale for TIGIT blockade is to prevent this
inhibitory signaling and restore the activating function of CD226, thereby enhancing the
cytotoxic activity of T cells and NK cells against cancer cells.[5]

Ociperlimab: Mechanism of Action

Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high specificity
and affinity to human TIGIT.[4][6] Its primary mechanism of action is the blockade of the TIGIT-
CD155/CD112 interaction.[4] A key feature of ociperlimab is its intact Fc region, which enables
antibody-dependent cellular cytotoxicity (ADCC).[1][4] This allows ociperlimab to not only block
inhibitory signals but also to potentially deplete TIGIT-expressing cells, particularly
immunosuppressive regulatory T cells (Tregs), in the tumor microenvironment.[1][4]
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Figure 1: Ociperlimab's Mechanism of Action.

Preclinical Target Validation
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The anti-tumor activity of ociperlimab has been validated in a series of preclinical studies,
demonstrating its ability to bind TIGIT, block ligand interaction, and promote immune cell-
mediated anti-tumor responses.

Binding Affinity and Ligand Blockade

Table 1: Ociperlimab Binding Affinity and Ligand Blockade

Parameter Method Result Reference

o . Surface Plasmon
Binding Affinity (KD) 0.135 nM [2][4]
Resonance (SPR)

CD155 Blockade

Competitive ELISA 0.24 ug/mL 2
(1C50) p ug (2]

CD112 Blockade

Competitive ELISA 0.31 pg/mL 2
(IC50) P Hg (2]

In Vitro Functional Assays

Table 2: In Vitro Functional Activity of Ociperlimab

Assay Cell Type Result Reference

o - Increased IFN-y
T-cell Activation CMV-specific T cells ) [2]
secretion

_ Human PBMCs from _
Treg Reduction ) Depletion of Tregs [2][4]
cancer patients

o Increased IFN-y and
NK Cell Activation Human NK cells ) [2]
TNF-a production

o Increased IL-12
Monocyte Activation Human monocytes ] [2]
production

TIGIT-expressing
ADCC Activity target cells with NK Lysis of target cells [4]
cells
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In Vivo Anti-Tumor Efficacy

In a syngeneic mouse model with human TIGIT knock-in, ociperlimab demonstrated potent
anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][4]
The anti-tumor effect was associated with a reduction in Tregs and downregulation of TIGIT on
the surface of T cells within the tumor microenvironment.[2][4]
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Figure 2: Preclinical Validation Workflow for Ociperlimab.

Clinical Validation in Solid Tumors

The clinical development of ociperlimab has primarily focused on its evaluation in combination
with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The Phase 1
AdvanTIG-105 study provided the initial safety, tolerability, and preliminary efficacy data.
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AdvanTIG-105: Dose Escalation and Expansion

The AdvanTIG-105 study was a Phase 1, open-label, multicenter trial that assessed
ociperlimab in combination with tislelizumab in patients with advanced, unresectable solid
tumors.[6]

Table 3: AdvanTIG-105 (Dose Escalation) - Key Efficacy Results

Parameter N Result Reference

Overall Response

30 10.0% [51[7]
Rate (ORR)
Disease Control Rate
50.0% [51[7]
(DCR)
Median Duration of
3.6 months [51[7]

Response (DoR)

Table 4: AdvanTIG-105 (Dose Expansion) - Efficacy in Specific Tumor Types
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Tumor Type Treatment N ORR DCR Reference

Ociperlimab +

Metastatic Tislelizumab
Squamous + 37 45.9% - [819]
NSCLC Chemotherap

y
Metastatic
Non- Ociperlimab +
Squamous Tislelizumab
NSCLC + 39 25.6% - (81191
(EGFR/ALK/ Chemotherap
ROS1 wild- y
type)

] Ociperlimab +

Metastatic o

Tislelizumab
Gastric/GEJ

' + 59 50.8% 84.7% [10][11]

Adenocarcino

Chemotherap
ma

y

NSCLC: Non-Small Cell Lung Cancer; GEJ. Gastroesophageal Junction

Safety and Tolerability

In the AdvanTIG-105 dose-escalation phase, the combination of ociperlimab and tislelizumab
was well-tolerated, with no dose-limiting toxicities observed.[5][6] The most common treatment-
emergent adverse events were consistent with those expected for immune checkpoint
inhibitors.[5]

Pharmacodynamic Biomarkers

Peripheral blood analysis from the AdvanTIG-105 study demonstrated pharmacodynamic
effects consistent with ociperlimab’'s mechanism of action.

Table 5: Pharmacodynamic Effects of Ociperlimab in Peripheral Blood (AdvanTIG-105)
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Biomarker Change Dose Reference

Regulatory T cells

Decrease 900mg and 1800mg [1]
(Tregs)
TIGIT expressionon T ) )

Downregulation Multiple doses [1]
cells
Pro-inflammatory
Cytokines (IFNy, )

Increase Multiple doses [1]

TNFa, IL-12/23p40,
CXCL10)

Experimental Protocols
Preclinical: In Vitro T-cell Activation Assay

¢ Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
o Methodology:
o Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

o Co-culture PBMCs with cytomegalovirus (CMV) pp65 peptide to stimulate CMV-specific T
cells.

o Add ociperlimab or an isotype control antibody at various concentrations.
o Incubate for 24-48 hours.

o Measure the concentration of Interferon-gamma (IFN-y) in the culture supernatant using
an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Meso
Scale Discovery).

* Reference:[2]

Clinical: Flow Cytometry for TIGIT and PD-1 Expression

o Objective: To quantify the expression of TIGIT and PD-1 on peripheral blood T-cell subsets.
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» Methodology (General):
o Collect whole blood from patients in EDTA or heparin-containing tubes.
o Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[12]

o Stain PBMCs with a cocktail of fluorescently-labeled antibodies against surface markers
including CD3, CD4, CD8, TIGIT, and PD-1 for 20-30 minutes at 4°C.[3]

o Wash the cells to remove unbound antibodies.
o Acquire data on a flow cytometer.

o Analyze the data using appropriate software to determine the percentage of T-cell subsets
expressing TIGIT and PD-1.

* Note: Specific antibody clones, concentrations, and gating strategies are often proprietary or
not fully disclosed in publications.

Clinical: Multiplex Cytokine Analysis (Meso Scale
Discovery)

o Objective: To measure the levels of multiple cytokines and chemokines in patient plasma.
o Methodology (General):

o Collect whole blood and process to obtain plasma.

o Use a commercial Meso Scale Discovery (MSD) V-PLEX kit for human cytokines.[1]

o Prepare calibrators and samples according to the manufacturer's protocol.[13][14]

o Add samples and calibrators to the pre-coated MSD plate and incubate.[14]

o Add the detection antibody solution and incubate.[14]

o Wash the plate and add read buffer.[14]
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o Read the plate on an MSD instrument, which measures the intensity of emitted light to
guantify cytokine concentrations.[14]
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Figure 3: Clinical Trial and Biomarker Analysis Workflow.

Conclusion

The collective preclinical and clinical data provide a robust validation for TIGIT as a therapeutic
target in solid tumors. Ociperlimab, a high-affinity, Fc-competent anti-TIGIT antibody, has
demonstrated the ability to block the TIGIT inhibitory pathway, enhance anti-tumor immune
responses in vitro and in vivo, and has shown promising preliminary clinical activity in
combination with PD-1 blockade in patients with advanced solid tumors. The pharmacodynamic
effects observed in clinical trials, including Treg reduction and induction of pro-inflammatory
cytokines, further support its proposed mechanism of action. Further clinical investigation is
warranted to fully elucidate the therapeutic potential of ociperlimab across various solid tumor

indications.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.mesoscale.com/~/media/files/product%20inserts/human%2096%20well%20us.pdf
https://www.benchchem.com/product/b15607502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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